BCL-xL Degradation Potency: PROTAC Bcl-xL Degrader-3 (753b) vs. DT2216
PROTAC Bcl-xL degrader-3 (753b) exhibits a 5-fold higher potency in degrading BCL-xL compared to the first-generation VHL-based BCL-xL PROTAC DT2216. In 293T cells, 753b achieved a DC50 of 6 nM for BCL-xL degradation, while DT2216 required a DC50 of 30 nM under the same conditions [1]. The increased degradation potency of 753b is mechanistically attributed to its ability to form stronger ternary complexes with VHL and BCL-xL, engaging more residues at the BCL-xL/VHL interface and allowing access to additional surface lysines (K20 on BCL-xL) for ubiquitination that are inaccessible to DT2216 [1].
| Evidence Dimension | BCL-xL degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 6 nM (753b) |
| Comparator Or Baseline | DC50 = 30 nM (DT2216) |
| Quantified Difference | 5-fold improvement in DC50 |
| Conditions | 293T cells; immunoblot densitometry after 16 h treatment |
Why This Matters
A 5-fold lower DC50 translates to substantially less compound required to achieve target engagement in cellular assays, reducing cost per experiment and minimizing off-target effects at higher concentrations.
- [1] Lv D, Pal P, Liu X, et al. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity. Nature Communications. 2021;12:6896. doi:10.1038/s41467-021-27210-x View Source
